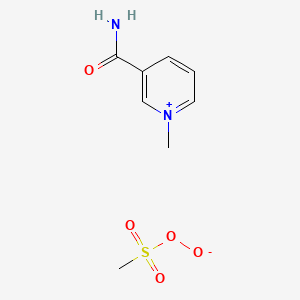

1-Methyl-nicotinamide Methosulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNOWPKJGLKBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858074 | |

| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58971-09-8 | |

| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1-Methylnicotinamide (MNA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methylnicotinamide (MNA) is an endogenous metabolite of nicotinamide (Vitamin B3), produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Initially considered a biologically inactive excretion product, MNA is now recognized as a pleiotropic molecule with significant therapeutic potential.[1][3] Its mechanism of action is multifaceted, primarily revolving around the regulation of endothelial function, modulation of NAD+ metabolism and sirtuin activity, and exertion of anti-inflammatory and antioxidant effects. This document provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

1-Methylnicotinamide (MNA or 1-MNA), a quaternary pyridinium cation, is the primary product of nicotinamide methylation.[2][4] While its existence has been known for decades, recent research has unveiled its role as an active signaling molecule with vasoprotective, anti-thrombotic, and anti-inflammatory properties.[1][2][5] These discoveries have positioned MNA as a compound of interest for conditions characterized by endothelial dysfunction, oxidative stress, and chronic inflammation, such as atherosclerosis, diabetes, and certain skin diseases.[3][6][7] The most commonly studied and commercially available form is 1-Methylnicotinamide chloride, where the chloride salt ensures stability.[8] This guide synthesizes current knowledge to provide an in-depth understanding of MNA's molecular and cellular mechanisms.

Biosynthesis and Metabolism of MNA

MNA is synthesized in the liver and other tissues, including adipose tissue and kidneys, through a reaction catalyzed by nicotinamide N-methyltransferase (NNMT).[2] This enzyme transfers a methyl group from the universal methyl donor S-adenosyl methionine (SAM-e) to nicotinamide.[2] MNA is subsequently metabolized, primarily by aldehyde oxidase (AOX), into two main products: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-5-carboxamide (4-PY), which are then excreted in the urine.[1][9]

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 3. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 1-Methylnicotinamide (HMDB0000699) [hmdb.ca]

- 5. 1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 7. Frontiers | Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor [frontiersin.org]

- 8. What is 1-MNA? - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 1-Methylnicotinamide

Abstract: This document provides a comprehensive technical overview of the biosynthesis of 1-Methylnicotinamide (1-MNA), a critical metabolite of nicotinamide (Vitamin B3). The core of this pathway is the methylation of nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT), a reaction that plays a pivotal role in nicotinamide clearance and the regulation of the cellular NAD+ pool. Beyond its role in metabolic homeostasis, 1-MNA is now recognized as a biologically active molecule with significant signaling properties, including vascular protective and anti-inflammatory effects. This guide details the central enzymatic reaction, its regulation, and its place within broader metabolic networks. Furthermore, it presents key quantitative data and detailed experimental protocols for the analysis of 1-MNA and NNMT activity, providing a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

1-Methylnicotinamide (1-MNA), also known as trigonellamide, is an endogenous pyridinium compound produced in the liver and other tissues.[1] It is the primary metabolite of nicotinamide (niacinamide), a form of vitamin B3, resulting from the body's need to clear excess levels of this essential nutrient.[2] The biosynthesis of 1-MNA is a key junction in the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammals.[1] While historically considered an inactive metabolite, recent research has illuminated 1-MNA's role as an active signaling molecule with diverse physiological effects, including anti-thrombotic and anti-inflammatory activities.[2][3] This has significant implications for drug development, as the enzyme responsible for its synthesis, Nicotinamide N-methyltransferase (NNMT), has been identified as a therapeutic target in a range of diseases, including cancer and metabolic disorders.[4][5][6] This guide offers an in-depth examination of the 1-MNA biosynthesis pathway for professionals engaged in biomedical research and pharmaceutical development.

The Core Biosynthesis Pathway

The synthesis of 1-MNA is a singular enzymatic reaction that is central to the catabolism of nicotinamide. This process occurs predominantly in the cytoplasm of liver cells, where NNMT is highly expressed.[1][3]

Enzymatic Reaction: The reaction is catalyzed by Nicotinamide N-methyltransferase (NNMT) (E.C. 2.1.1.1).[4] NNMT facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[1][5] This irreversible reaction yields two products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][7]

-

Substrate: Nicotinamide (NAM)

-

Co-substrate (Methyl Donor): S-adenosyl-L-methionine (SAM)

-

Enzyme: Nicotinamide N-methyltransferase (NNMT)

-

Products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)

Metabolic Context and Regulation

The NNMT-catalyzed reaction does not occur in isolation. It is intricately linked with the essential NAD+ salvage pathway and the subsequent metabolism of 1-MNA itself.

Role in the NAD+ Salvage Pathway

The NAD+ salvage pathway recycles nicotinamide back into NAD+, a critical coenzyme for hundreds of redox reactions. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[2] NNMT competes with NAMPT for the common substrate, nicotinamide. By methylating nicotinamide, NNMT diverts it away from NAD+ synthesis, thereby regulating the size of the cellular NAD+ pool.[2][7] This function is crucial for maintaining metabolic homeostasis, as excess nicotinamide is cleared via conversion to 1-MNA and subsequent excretion.[2]

Subsequent Metabolism of 1-MNA

1-MNA is not the final end-product. It is further oxidized in the liver by the enzyme Aldehyde Oxidase (AOX).[2][6] This oxidation results in two primary metabolites: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-5-carboxamide (4-PY), which are then excreted in the urine.[2][3]

Pathway Regulation

The biosynthesis of 1-MNA is subject to regulation. Notably, the product 1-MNA has been shown to act as an inhibitor of its own synthesizing enzyme, NNMT.[1] This suggests a negative feedback mechanism where high concentrations of 1-MNA can downregulate its own production.

Quantitative Analysis of the Pathway

Quantitative data provides crucial context for the physiological relevance of the 1-MNA biosynthesis pathway. The following table summarizes key reported values for metabolite concentrations and enzyme activity.

| Parameter | Matrix/Model | Value | Reference |

| Basal 1-MNA Concentration | Human Plasma | 4 - 120 ng/mL | [8] |

| Basal 1-MNA Concentration | Human Urine | 2,000 - 15,000 ng/mL | [8] |

| NNMT Activity | HepG2 Cells | Increased significantly with 100 µM nicotinamide treatment for 24h | [9] |

| NAD+ Synthesis Rate (RS) | HepG2 Cells | 92 pmol / 106 cells / hour | [10] |

| NAD+ Breakdown Rate (RB) | HepG2 Cells | 86 pmol / 106 cells / hour | [10] |

Key Experimental Protocols

Accurate measurement of 1-MNA and the activity of NNMT are fundamental for research in this area. The following sections describe the methodologies for key experiments cited in the literature.

Protocol: Quantification of 1-MNA using HPLC-UV

This protocol is based on a method for measuring NNMT activity by detecting its product, 1-MNA, using High-Performance Liquid Chromatography with Ultraviolet detection.[4]

-

Sample Preparation (from biological samples):

-

Homogenize tissue or cell pellets in a suitable buffer.

-

Perform centrifugation to separate the soluble fraction.

-

Protein concentration in the supernatant should be determined using a standard method (e.g., Bradford assay).

-

For plasma or urine, a deproteinization step (e.g., with acetonitrile or perchloric acid) followed by centrifugation is required.

-

-

Chromatographic Separation:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Ion-pairing reverse-phase column.

-

Mobile Phase: An appropriate buffer system, such as a phosphate buffer containing an ion-pairing agent (e.g., heptanesulfonate).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at approximately 260-265 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a purified 1-MNA standard.

-

Calculate the concentration of 1-MNA in the samples by comparing their peak areas to the standard curve.

-

The method should be validated for linearity, with a reported linear range over 2.5 orders of magnitude and a limit of detection (LOD) of 0.05 nmol and limit of quantification (LOQ) of 0.15 nmol per 100 µL injection.[4]

-

Protocol: Measurement of NNMT Enzyme Activity

This cell-free assay measures the rate of 1-MNA production from nicotinamide.[4]

-

Preparation of Lysate:

-

Prepare a cell or tissue lysate as described in Protocol 5.1, Step 1.

-

Ensure the lysate is kept on ice.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate: Nicotinamide (e.g., 1-5 mM)

-

Co-substrate: S-adenosyl-L-methionine (SAM) (e.g., 0.5-2 mM)

-

-

Initiate the reaction by adding a known amount of protein lysate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.

-

-

Analysis:

-

Centrifuge the quenched reaction mixture to pellet precipitated protein.

-

Analyze the supernatant for 1-MNA content using the HPLC-UV method described in Protocol 5.1.

-

-

Calculation of Activity:

-

Calculate the amount of 1-MNA produced (in nmol).

-

Express NNMT activity as nmol of 1-MNA produced per unit time per mg of protein (e.g., nmol/hr/mg protein).

-

Workflow: Isotope Tracer Analysis for NAD+ Flux

Stable isotope-labeling is a powerful technique to measure the dynamic rates (fluxes) of NAD+ synthesis and breakdown.[10]

Conclusion

The biosynthesis of 1-Methylnicotinamide via the enzyme NNMT is a cornerstone of nicotinamide metabolism, directly influencing cellular NAD+ levels and overall metabolic health. The growing recognition of 1-MNA as a bioactive molecule with its own physiological functions underscores the importance of this pathway. For researchers and drug development professionals, understanding the intricacies of this pathway, from its core enzymatic mechanics to its regulation and the methods used to study it, is essential for identifying and validating new therapeutic strategies targeting metabolic diseases and oncology.

References

- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide [mdpi.com]

- 8. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Effects of 1-Methylnicotinamide Methosulphate

For Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (Vitamin B3) that has emerged as a molecule with a diverse and potent range of biological activities. Initially considered an inactive byproduct of nicotinamide metabolism, recent research has unveiled its significant therapeutic potential, particularly in the realms of cardiovascular disease, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the biological effects of 1-Methylnicotinamide Methosulphate, with a focus on its molecular mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for the investigation of its effects are provided, alongside visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of 1-MNA.

Introduction

1-Methylnicotinamide is a quaternary ammonium compound synthesized in the liver from nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. While its presence in urine has been long recognized as a biomarker of nicotinamide metabolism, its physiological significance was largely overlooked. However, a growing body of evidence now demonstrates that exogenously administered 1-MNA exerts a range of beneficial effects, including anti-inflammatory, anti-thrombotic, vasoprotective, and neuroprotective actions[3][4][5]. This guide will delve into the core biological effects of 1-MNA, presenting the current understanding of its mechanisms and providing practical information for its further investigation.

Core Biological Effects and Mechanisms of Action

The biological activities of 1-MNA are multifaceted, impacting several key physiological systems. The following sections detail its principal effects and the underlying molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

1-MNA has demonstrated significant anti-inflammatory properties, which are thought to be mediated primarily through its actions on the vascular endothelium rather than directly on immune cells[6]. Its anti-inflammatory effects are linked to the stimulation of prostacyclin (PGI2) secretion and the modulation of key inflammatory signaling pathways[5].

Recent studies have elucidated the role of 1-MNA in modulating the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, both of which are critical regulators of inflammation and oxidative stress.

In a model of high-fat diet-induced cardiac injury, 1-MNA was shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6[7][8]. Conversely, 1-MNA treatment led to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1)[7].

| Parameter | Model System | Treatment | Effect | Reference |

| TNF-α, IL-1, IL-6 mRNA expression | Palmitic acid-treated H9C2 cells | 1-MNA | Decreased by 48.4%, 34.5%, and 42% respectively | [7] |

| Inflammatory cytokine expression | High-fat diet-fed mice | 1-MNA | Inhibited by 40-56.2% | [7] |

| TNF-α protein levels | High-fat diet-fed mice | 1-MNA | Inhibited HFD-induced expression by 50.9% | [7] |

| Nrf2 mRNA expression | H9C2 cells | 10 mM 1-MNA | Increased by 347.1% | [7] |

| Nrf2 protein expression | H9C2 cells | 10 mM 1-MNA | Increased by 44.8% | [7] |

| HO-1 and NQO-1 mRNA expression | H9C2 cells | 1-MNA | 1.25 to 12-fold increase | [7] |

| HO-1 and NQO-1 protein expression | H9C2 cells | 1-MNA | 0.5 to 1.3-fold increase | [7] |

| Nrf2 mRNA expression | High-fat diet-fed mice | 1-MNA | Increased by 55.2% compared to HFD group | [7] |

| HO-1 and NQO-1 mRNA expression | High-fat diet-fed mice | 1-MNA | Increased by 84.1% and 223.3% respectively | [7] |

| TNFα mRNA expression | Healthy donor T cells | 1-MNA | Twofold increase | [9] |

| TNFα secretion | MNA-treated T cell cultures | 1-MNA | Significant increase | [9] |

| IFN-γ secretion | MNA-treated T cell cultures | 1-MNA | Decrease | [9] |

Anti-thrombotic and Cardiovascular Effects

1-MNA exhibits potent anti-thrombotic activity, primarily by inhibiting platelet-dependent thrombosis. This effect is mediated by the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway[1][5].

1-MNA acts as an endogenous activator of prostacyclin synthesis[5]. It induces a dose-dependent and sustained thrombolytic response, which is associated with a rise in the blood levels of 6-keto-PGF1α, a stable metabolite of prostacyclin[1]. The anti-thrombotic effect of 1-MNA is abrogated by inhibitors of COX-2, such as rofecoxib, and non-selective COX inhibitors like indomethacin, confirming the central role of this pathway[1].

| Parameter | Model System | Treatment | Effect | Reference |

| Thrombolytic response | Normotensive rats with extracorporeal thrombus formation | 3-100 mg/kg 1-MNA | Dose-dependent and sustained thrombolysis | [1] |

| Arterial thrombosis | Renovascular hypertensive rats | 3-30 mg/kg 1-MNA | Reduced arterial thrombosis | [1] |

| Thrombolytic response inhibition | Normotensive Wistar rats | 0.01-1 mg/kg Rofecoxib | Dose-dependently inhibited the thrombolytic response of MNA | [1] |

| Thrombolytic response inhibition | Normotensive Wistar rats | 5 mg/kg Indomethacin | Abolished the thrombolytic response of MNA | [1] |

Endothelial Function and Vasoprotective Effects

1-MNA exerts beneficial effects on the vascular endothelium, contributing to its vasoprotective properties. It has been shown to improve endothelial function in models of endothelial dysfunction, such as in diabetic and hypertriglyceridemic rats[10][11].

In a murine model of atherosclerosis, 2-month treatment with 100 mg/kg/day of 1-MNA reversed acetylcholine-induced vasoconstriction to vasodilation and decreased endothelial permeability by about 60%[12]. This improvement in endothelial function was associated with a beneficial shift in the balance of the renin-angiotensin system and an increase in the L-arginine/ADMA ratio[10][13].

| Parameter | Model System | Treatment | Effect | Reference |

| Acetylcholine-induced vasoconstriction | ApoE/LDLR-/- mice | 100 mg/kg/day 1-MNA for 2 months | Reversal to vasodilation (4.5%) | [12][13] |

| Endothelial permeability | ApoE/LDLR-/- mice | 100 mg/kg/day 1-MNA for 2 months | Decreased by approximately 60% | [12] |

| Ang-(1-9) and Ang-(1-7) levels | ApoE/LDLR-/- mice | 100 mg/kg/day 1-MNA for 2 months | Approximately twofold increase | [10] |

| L-arginine/ADMA ratio | ApoE/LDLR-/- mice | 100 mg/kg/day 1-MNA for 2 months | Increased by 107% | [10] |

| Plasma triglyceride concentration | Hypertriglyceridemic rats | 100 mg/kg 1-MNA for 4 weeks | Fall from 4.25 to 2.22 mmol/l | [11] |

Neuroprotective Effects

1-MNA has demonstrated neuroprotective potential in various models of neuronal damage. In vitro studies have shown that at high concentrations (20-25 mM), 1-MNA can reduce oxidative stress and NMDA-induced toxicity in primary cultures of rat cerebellar granule cells[14][15][16].

Furthermore, in a mouse model of Alzheimer's disease, intragastric administration of 1-MNA (100 or 200 mg/kg for 3 weeks) significantly reversed cognitive impairments induced by Aβ1-42 injection. This neuroprotective effect was associated with the suppression of neuroinflammation and neuronal apoptosis, mediated in part by the inhibition of NF-κB signaling[17].

| Parameter | Model System | Treatment | Effect | Reference |

| NMDA toxicity | Primary cultures of rat cerebellar granule cells | 25 mM 1-MNA | Reduced NMDA toxicity | [14][15] |

| Oxidative stress | Primary cultures of rat cerebellar granule cells | 20 and 25 mM 1-MNA | Significant reduction | [14][15] |

| Cognitive impairment | Aβ1-42-injected mice | 100 or 200 mg/kg 1-MNA for 3 weeks | Significant reversal of cognitive deficits | [17] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 1-MNA.

Caption: 1-MNA's dual anti-inflammatory and antioxidant mechanism.

Caption: 1-MNA's anti-thrombotic action via the COX-2/PGI2 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 1-MNA's biological effects.

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production in Macrophages

This protocol is adapted from studies investigating the effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages[6].

-

Cell Culture:

-

Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

-

Experimental Procedure:

-

Seed macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1-MNA Methosulphate (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants for cytokine analysis.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate solution (e.g., TMB) to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

In Vivo Anti-thrombotic Assay: Rat Model of Arterial Thrombosis

This protocol is based on the methodology described for assessing the anti-thrombotic activity of 1-MNA in vivo[1].

-

Animal Model:

-

Use male Wistar rats (250-300 g). Renovascular hypertension can be induced to create a pro-thrombotic state.

-

-

Experimental Procedure:

-

Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).

-

Isolate the common carotid artery.

-

Induce thrombus formation by electrical stimulation of the arterial wall.

-

Administer 1-MNA Methosulphate (e.g., 3-30 mg/kg) or vehicle control intravenously.

-

After a set period, excise the thrombosed arterial segment and weigh the thrombus.

-

-

Data Analysis:

-

Compare the thrombus weight in the 1-MNA-treated groups to the control group to determine the anti-thrombotic effect.

-

Assessment of Endothelial Function: In Vivo Murine Model

This protocol is a summary of the methods used to evaluate the effects of 1-MNA on endothelial function in a murine model of atherosclerosis[10][12][13].

-

Animal Model:

-

Use ApoE/LDLR-/- mice, which are prone to developing atherosclerosis.

-

-

Treatment:

-

Administer 1-MNA Methosulphate (e.g., 100 mg/kg/day) or vehicle control in the drinking water for a specified period (e.g., 2 months).

-

-

Measurement of Endothelium-Dependent Vasodilation:

-

Anesthetize the mice.

-

Perform high-resolution 3D magnetic resonance imaging (MRI) of the brachiocephalic artery.

-

Administer acetylcholine (an endothelium-dependent vasodilator) and acquire post-injection MRI scans.

-

Measure the change in vessel volume to assess the vasodilatory response.

-

-

Measurement of Endothelial Permeability:

-

Administer an intravascular contrast agent.

-

Perform T1 mapping using MRI to assess the leakage of the contrast agent into the vessel wall, which is indicative of endothelial permeability.

-

-

Biochemical Analysis:

-

Collect blood samples and measure plasma concentrations of angiotensin peptides (Ang II, Ang-(1-7), Ang-(1-9)) and the L-arginine/ADMA ratio using liquid chromatography-mass spectrometry (LC-MS).

-

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This protocol outlines the general procedure for assessing the protein expression levels of key components of the NF-κB and Nrf2 pathways[7].

-

Sample Preparation:

-

Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, Nrf2, HO-1, NQO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

-

Densitometric Analysis:

-

Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control.

-

Conclusion

1-Methylnicotinamide Methosulphate has transitioned from being considered an inert metabolite to a promising therapeutic agent with a wide array of biological activities. Its anti-inflammatory, anti-thrombotic, vasoprotective, and neuroprotective effects are underpinned by its ability to modulate key signaling pathways, including the COX-2/PGI2, NF-κB, and Nrf2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous molecule. Future research should continue to unravel the full spectrum of its mechanisms of action and explore its efficacy and safety in clinical settings for the treatment of various inflammatory and cardiovascular diseases.

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylnicotinamide: a potent anti-inflammatory agent of vitamin origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-methylnicotinamide effects on the selected markers of endothelial function, inflammation and haemostasis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 6. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor [frontiersin.org]

- 14. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro [termedia.pl]

- 17. Protective Effects of 1-Methylnicotinamide on Aβ1-42-Induced Cognitive Deficits, Neuroinflammation and Apoptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 1-Methylnicotinamide Methosulphate in Cellular Energy

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is emerging as a critical signaling molecule in the regulation of cellular energy metabolism. Produced via the enzymatic action of Nicotinamide N-methyltransferase (NNMT), MNA stands at the crossroads of NAD+ biosynthesis, one-carbon metabolism, and key energy-sensing pathways. While not a direct substrate for ATP production, its influence on mitochondrial function, NAD+ homeostasis, and the activity of metabolic regulators like sirtuins and AMP-activated protein kinase (AMPK) positions it as a significant modulator of cellular bioenergetics. This technical guide provides a comprehensive overview of the mechanisms through which 1-Methylnicotinamide Methosulphate impacts cellular energy, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

Introduction: 1-Methylnicotinamide in the Landscape of Cellular Metabolism

1-Methylnicotinamide (MNA) is an endogenous quaternary pyridinium cation formed in the liver and other tissues through the N-methylation of nicotinamide. [1][2]This reaction is catalyzed by Nicotinamide N-methyltransferase (NNMT), an enzyme that utilizes S-adenosyl methionine (SAM) as a methyl donor. [3][4]The process yields MNA and S-adenosyl-L-homocysteine (SAH). [4] Historically considered an inactive metabolite destined for urinary excretion, recent evidence has illuminated MNA's active role in various physiological processes, including anti-inflammatory and anti-thrombotic responses. [2][5]Critically, its position as a product of the NAD+ salvage pathway places it at the center of cellular energy regulation. [6]The activity of NNMT directly influences the availability of nicotinamide for NAD+ regeneration, thereby impacting the vast array of cellular processes that depend on this vital coenzyme, from ATP production to epigenetic regulation. [3][7][8]This guide will dissect the multifaceted role of MNA in cellular energy, focusing on its interaction with core metabolic pathways.

The Core Role of MNA in Cellular Bioenergetics

MNA's influence on cellular energy is not that of a direct fuel source but of a sophisticated regulatory molecule. Its effects are primarily mediated through its parent enzyme, NNMT, and its subsequent impact on NAD+ pools, mitochondrial function, and key energy-sensing enzymes.

Modulation of NAD+ Metabolism

The synthesis of MNA is a crucial control point in the NAD+ salvage pathway. In this pathway, nicotinamide is recycled back into NAD+, a coenzyme essential for hundreds of redox reactions that underpin cellular respiration and ATP synthesis. [9] The NNMT-catalyzed reaction diverts nicotinamide away from NAD+ synthesis. [6]Consequently, the overexpression or heightened activity of NNMT can lead to a significant depletion of the cellular NAD+ pool. [4][8]This has profound implications for energy metabolism, as NAD+ is the primary electron acceptor in glycolysis and the Krebs cycle, and its reduced form, NADH, is the primary electron donor to the mitochondrial electron transport chain.

Furthermore, NNMT activity consumes SAM, the universal methyl donor, linking NAD+ metabolism to cellular methylation potential and epigenetics. [3]While MNA is the product of this NAD+-depleting reaction, exogenous MNA has been shown to act as a feedback inhibitor of NNMT. [10]This suggests a complex homeostatic mechanism where MNA can, under certain conditions, preserve the nicotinamide pool for NAD+ synthesis, thereby optimizing endogenous NAD+ production. [10][11]

Impact on Mitochondrial Function and ATP Synthesis

Mitochondria are the powerhouses of the cell, and their function is inextricably linked to NAD+ availability. Studies have demonstrated that MNA exerts protective effects on mitochondria.

-

Reduction of Oxidative Stress: Treatment with MNA has been shown to inhibit the generation of mitochondrial reactive oxygen species (ROS) induced by lipotoxicity. [12]* Support of ATP Synthesis: In neuroblastoma cells, the expression of NNMT and the presence of its product, MNA, were found to increase Complex I activity and subsequent ATP synthesis. [13][14]These effects were crucial in protecting cells from the toxicity of Complex I inhibitors like MPP+ and rotenone. [14]Similarly, in breast cancer cells under oxidative stress, MNA treatment helped rescue ATP production. [15] The mechanism appears to involve the stabilization and upregulation of key mitochondrial proteins. For instance, the beneficial effects of NNMT/MNA on Complex I activity and ATP synthesis were shown to be mediated by an increase in the expression of Sirtuin 3 (SIRT3), a major mitochondrial deacetylase. [13]

Signaling Pathways Modulated by 1-Methylnicotinamide

MNA exerts its regulatory effects by interfacing with central energy-sensing and metabolic signaling pathways.

The Sirtuin (SIRT) Pathway

Sirtuins are a family of NAD+-dependent deacylases that regulate metabolism, DNA repair, and inflammation. Their activity is directly proportional to the availability of cellular NAD+. The NNMT/MNA axis is a key modulator of sirtuin activity.

By consuming NAD+'s precursor (nicotinamide), high NNMT activity can reduce NAD+ levels and thereby suppress the activity of sirtuins like SIRT1 and the mitochondrial SIRT3. [7][8]However, the relationship is nuanced. MNA itself has been found to mediate some of its metabolic benefits by stabilizing the SIRT1 protein. [16]This dual mechanism, where the parent enzyme's activity can be detrimental to sirtuins by consuming NAD+ precursors, while the product MNA can be beneficial by stabilizing the sirtuin protein, highlights a complex regulatory loop. [11][16]

The AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a master regulator of cellular energy homeostasis, activated by an increase in the AMP/ATP ratio during times of energy stress. [17]The interaction between MNA and AMPK is context-dependent.

Under conditions of oxidative stress, NNMT and its product MNA have been shown to suppress the activation of the AMPK-ULK1 pathway, thereby inhibiting autophagy. [15][18]This suggests that in certain pathological states, the NNMT/MNA axis may act to protect cells from excessive autophagy by maintaining energy homeostasis and reducing ROS. [15]This finding is significant as it positions MNA as a modulator of AMPK, a primary target for metabolic diseases like type 2 diabetes.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies involving MNA and its metabolic context.

Table 1: Pharmacokinetic and Metabolic Parameters of MNA and Related Compounds

| Parameter | Model / Condition | Baseline / Control | Treatment / Condition | Fold Change | Reference |

| Plasma MNA | apoE/LDLR(-/-) mice (2 mo) | 0.17 ± 0.04 µmol/L | 0.30 ± 0.13 µmol/L | ~1.8x | [5] |

| Plasma MNA | apoE/LDLR(-/-) mice (6 mo) | N/A (WT levels lower) | 1.08 ± 0.33 µmol/L | ~5x vs. early disease | [5] |

| Plasma MNA | Human subjects, fasting | ~0.15 µM | Post-exercise/energy deficit: ~0.30 µM | ~2.0x | [19] |

| Intracellular 1-MNAM | A549 cells | Control | NNMT Overexpression | ~9.0x | N/A |

| Intracellular NAD+ | A549 cells | Control | NNMT Overexpression | ~-25% | N/A |

| Intracellular SAM | A549 cells | Control | NNMT Overexpression | Significant Decrease | N/A |

| Intracellular SAH | A549 cells | Control | NNMT Overexpression | ~2.0x | N/A |

Table 2: Cellular and Physiological Effects of MNA

| Endpoint | Model / Condition | Treatment | Result | Reference |

| Cell Death | Palmitate-treated Proximal Tubular Cells | NNMT Knockdown | Exacerbated cell death | [12] |

| Cell Death | Palmitate-treated Proximal Tubular Cells | NNMT Overexpression / MNA Treatment | Inhibited cell death | [12] |

| Complex I Activity | SH-SY5Y Neuroblastoma Cells | NNMT Expression / MNA Treatment | Significantly increased | [14] |

| ATP Content | SH-SY5Y Neuroblastoma Cells | NNMT Expression / MNA Treatment | Significantly increased | [13][14] |

| Exercise Capacity | Diabetic (db/db) mice | 100 mg/kg MNA for 4 weeks | Time to fatigue significantly prolonged | N/A |

| Lipid Profile | High-fat diet mice | MNA supplementation | Decreased serum/liver cholesterol & TGs | [16] |

Key Experimental Protocols

Reproducing and building upon existing research requires robust and standardized methodologies. The following sections detail protocols for key assays relevant to the study of MNA and cellular energy.

Protocol: Measurement of Sirtuin Activity

Measuring sirtuin activity is crucial for understanding the downstream effects of NAD+ modulation by the NNMT/MNA axis. Fluorometric assays are commonly used.

Principle: This method detects the product of the sirtuin deacetylation reaction, nicotinamide (NAM). [20]It can also be adapted using commercial kits that measure the deacetylated substrate via a developer that releases a fluorophore. [21] Materials:

-

Recombinant SIRT1 or SIRT3 enzyme [21]* Fluorometric substrate (e.g., acetylated peptide with a fluorescent tag)

-

β-NAD+ solution

-

Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 350/450 nm or as specified by kit) [21] Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant sirtuin enzyme, and the fluorometric substrate. [21]Include control wells: a "no enzyme" control and a "no NAD+" control. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., NAM) for 30 minutes. [22]2. Initiate Reaction: Start the deacetylation reaction by adding β-NAD+ to each well (except the "no NAD+" control).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at 37°C for another 15-30 minutes.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. [21]6. Data Analysis: Subtract the background fluorescence from the "no enzyme" control. Sirtuin activity is proportional to the fluorescence signal and can be quantified against a standard curve of the deacetylated product.

Protocol: Measurement of AMPK Activation

AMPK activation is typically assessed by measuring the phosphorylation of its catalytic α subunit at Threonine 172 (Thr172).

Principle: A cell-based ELISA or Western blotting can be used to quantify the level of phosphorylated AMPK (p-AMPK) relative to the total amount of AMPK protein. [23][24] Materials:

-

Cell culture reagents and 96-well plates

-

Treatment compounds (e.g., MNA, H₂O₂, AICAR as positive control)

-

Fixing solution (4% Formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibodies: Rabbit anti-p-AMPK (Thr172) and Mouse anti-total AMPKα

-

Secondary antibodies: Anti-rabbit IgG HRP-conjugate and Anti-mouse IgG fluorescent conjugate

-

Detection reagents (Chemiluminescent or fluorescent substrate)

-

Western blot or plate reader instrumentation

Procedure (Cell-Based ELISA):

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with MNA or other compounds for the desired time.

-

Fix and Permeabilize: Remove media, fix cells with formaldehyde, and then permeabilize with Triton X-100 solution. [24]3. Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate separate wells with either the p-AMPK antibody or the total AMPK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash wells and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detection: Wash wells and add the detection substrate. Measure the resulting chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Normalize the p-AMPK signal to the total AMPK signal for each condition to determine the relative level of AMPK activation.

Conclusion and Future Directions

1-Methylnicotinamide Methosulphate is a pivotal metabolite with a complex and significant regulatory role in cellular energy metabolism. Its function extends far beyond that of a simple metabolic byproduct. Through the activity of its parent enzyme, NNMT, MNA production directly impacts cellular NAD+ and SAM pools, which are fundamental to mitochondrial respiration and epigenetic regulation. Furthermore, MNA itself acts as a signaling molecule, modulating the activity of the critical energy sensors SIRT1 and AMPK.

The dual nature of the NNMT/MNA axis—whereby NNMT activity can deplete NAD+ while MNA can exert protective and stabilizing effects—presents both a challenge and an opportunity for therapeutic development. Targeting NNMT is an appealing strategy for metabolic disorders and cancers where the enzyme is overexpressed. [3]Conversely, supplementation with MNA may offer benefits by improving mitochondrial function, reducing oxidative stress, and enhancing energy utilization, particularly under conditions of metabolic stress. [12][19] Future research should focus on elucidating the precise context-dependent mechanisms of MNA's interaction with AMPK and sirtuins in various tissues. Further clinical investigation is required to validate its therapeutic potential and establish safe and effective dosing for conditions related to metabolic and age-related energy decline. [11][25][26]The continued exploration of MNA will undoubtedly provide deeper insights into the intricate network connecting vitamin metabolism with cellular energy and overall health.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]

- 3. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation – Molecular Metabolism [molecularmetabolism.com]

- 4. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthical.com [synthical.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinamide N-methyltransferase inhibits autophagy induced by oxidative stress through suppressing the AMPK pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Nicotinamide N-methyltransferase inhibits autophagy induced by oxidative stress through suppressing the AMPK pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N1-methylnicotinamide is a signalling molecule produced in skeletal muscle coordinating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sirtuin activity assay [bio-protocol.org]

- 22. Frontiers | Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model [frontiersin.org]

- 23. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

endogenous production of 1-Methyl-nicotinamide

An In-depth Technical Guide to the Endogenous Production of 1-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous pyridinium cation that was historically considered an inactive terminal metabolite of nicotinamide (NAM), a form of vitamin B3.[1] However, recent research has unveiled its diverse biological activities, positioning it as a molecule of significant interest in physiology and pharmacology.[1][2] 1-MNA is produced primarily in the liver through the enzymatic action of nicotinamide N-methyltransferase (NNMT).[2][3] The NNMT-catalyzed reaction is a critical node in cellular metabolism, situated at the crossroads of NAD+ biosynthesis and S-adenosylmethionine (SAM)-dependent methylation pathways.[4][5] Consequently, the endogenous production of 1-MNA has profound implications for cellular energy homeostasis, epigenetic regulation, and redox balance.[4][6]

Elevated NNMT expression and, consequently, 1-MNA production have been associated with various pathological states, including metabolic syndrome, obesity, type 2 diabetes, and certain cancers.[7] Paradoxically, 1-MNA itself exhibits a range of therapeutic properties, including anti-inflammatory, anti-thrombotic, and vasoprotective effects.[1][3][8] This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1-MNA, its regulation, and its downstream effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in research and drug development.

Core Biosynthetic Pathway

The sole pathway for the endogenous synthesis of 1-MNA is the N-methylation of nicotinamide. This reaction is catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[7][9]

-

Enzyme: Nicotinamide N-methyltransferase (NNMT)

-

Substrates:

-

Products:

The reaction is a critical regulator of the cellular NAD+ salvage pathway. By consuming NAM, NNMT diverts it from being converted back into NAD+, thereby influencing the cellular NAD+/NADH ratio.[10] Simultaneously, the reaction impacts the cellular methylation potential by converting SAM to SAH.[4]

Regulation of Endogenous 1-MNA Production

The production of 1-MNA is primarily regulated at the level of NNMT gene expression and enzyme activity. NNMT is highly expressed in the liver and white adipose tissue (WAT) and to a lesser extent in other tissues like muscle and kidneys.[3][10]

Transcriptional Regulation:

-

Metabolic State: NNMT expression is significantly upregulated in the liver and WAT of obese and diabetic mice.[10][7] Calorie restriction has also been shown to increase the expression of both NNMT and SIRT1 in mice.[9]

-

Transcription Factors: The NNMT promoter contains binding sites for transcription factors such as PAX3, which can repress its expression.[11]

Post-Translational and Allosteric Regulation:

-

Substrate Availability: The intracellular concentrations of NAM and SAM are key determinants of the reaction rate.

-

Product Inhibition: 1-MNA can act as an inhibitor of its own synthesis by inhibiting NNMT activity.[3] SAH is also a known inhibitor of most SAM-dependent methyltransferases.

Metabolic and Signaling Consequences of 1-MNA Production

The NNMT reaction has significant downstream effects on major cellular metabolic and signaling networks.

1. NAD+ Metabolism: By methylating NAM, NNMT reduces the substrate pool available for the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals.[3][10] Overexpression of NNMT can lead to decreased intracellular NAD+ levels, while its inhibition or knockdown increases NAD+ levels.[10] This has direct implications for NAD+-dependent enzymes such as:

-

Sirtuins (e.g., SIRT1): These deacetylases regulate a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Their activity is dependent on NAD+.[10]

-

Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death pathways and consume NAD+.

2. Cellular Methylation: The NNMT reaction converts SAM to SAH, thereby decreasing the SAM/SAH ratio. This ratio is a critical indicator of the cell's "methylation potential." A lower ratio can lead to the inhibition of other SAM-dependent methyltransferases responsible for epigenetic modifications, such as DNA and histone methylation.[9]

3. Direct Signaling Roles of 1-MNA: Beyond its role as a metabolite, 1-MNA has intrinsic biological activity.

-

Vascular Effects: 1-MNA exerts anti-thrombotic and anti-inflammatory effects by stimulating the production of prostacyclin (PGI2) in a cyclooxygenase-2 (COX-2) dependent manner.[1] It also improves the bioavailability of nitric oxide (NO) by regulating endothelial nitric oxide synthase (eNOS).[3][8]

-

Anti-inflammatory Effects: 1-MNA can inhibit the activation of the NLRP3 inflammasome in human macrophages, a key component of the innate immune response.[12] This effect is related to its ability to scavenge reactive oxygen species (ROS).[12]

References

- 1. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1mna.com [1mna.com]

- 3. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 4. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation – Molecular Metabolism [molecularmetabolism.com]

- 5. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]

- 6. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 8. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 9. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Methylnicotinamide (1-MNA) inhibits the activation of the NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Methylnicotinamide Methosulphate in Sirtuin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (NAM), has emerged as a significant modulator of sirtuin activity, particularly SIRT1. This technical guide provides an in-depth analysis of the mechanisms through which MNA influences sirtuins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. MNA exhibits a dual-action mechanism: it functions as a feedback inhibitor of Nicotinamide N-methyltransferase (NNMT), thereby increasing the availability of NAM for the NAD+ salvage pathway, and it promotes the stabilization of SIRT1 protein. These actions collectively enhance sirtuin-mediated cellular processes, including metabolic regulation and anti-inflammatory responses. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of MNA and its derivatives in age-related and metabolic diseases.

Introduction

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in cellular homeostasis, metabolism, and longevity.[1][2] Their activity is intrinsically linked to the availability of NAD+, a key cellular coenzyme. 1-Methylnicotinamide (MNA) is an endogenous metabolite formed from the methylation of nicotinamide, a reaction catalyzed by Nicotinamide N-methyltransferase (NNMT).[3] Recent studies have unveiled the potential of MNA to modulate sirtuin activity, positioning it as a molecule of interest for therapeutic interventions in a range of physiological and pathological conditions. This guide elucidates the intricate relationship between MNA and sirtuin activity, with a primary focus on SIRT1.

Mechanism of Action of 1-Methylnicotinamide on Sirtuin Activity

MNA's influence on sirtuin activity is multifaceted, involving both indirect and direct mechanisms.

Indirect Mechanism: Modulation of the NAD+ Salvage Pathway

The primary pathway for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide back into NAD+.[4] NNMT competes for the nicotinamide pool by converting it to MNA. MNA, in turn, acts as a feedback inhibitor of NNMT.[5][6] This inhibition spares nicotinamide from methylation, making it more available for the NAD+ salvage pathway, ultimately leading to increased intracellular NAD+ levels. Elevated NAD+ concentrations then allosterically activate sirtuins.

Direct Mechanism: Stabilization of SIRT1 Protein

Emerging evidence suggests that MNA can directly impact SIRT1 protein levels. Studies have shown that supplementation with MNA leads to an increase in SIRT1 protein expression, independent of changes in its mRNA levels.[7] This post-transcriptional regulation is attributed to the stabilization of the SIRT1 protein, protecting it from proteasomal degradation.[3][8] This direct stabilization of SIRT1 enhances its cellular activity.

The following diagram illustrates the dual mechanism of action of MNA on SIRT1 activity.

Caption: Dual mechanism of 1-Methylnicotinamide (MNA) on SIRT1 activity.

Quantitative Data on MNA's Effects

The following tables summarize the available quantitative data on the effects of MNA on NNMT and sirtuin-related parameters.

Table 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT) by 1-Methylnicotinamide (MNA)

| Compound | Target | Assay Type | IC50 | Reference |

| 1-Methylnicotinamide (MNA) | Human NNMT | Enzymatic Activity | 9.0 ± 0.6 µM | [5] |

| 1-Methylquinolinium (1-MQ) | Human NNMT | Enzymatic Activity | 12.1 ± 3.1 µM | [5] |

| JBSNF-000088 | Human NNMT | Enzymatic Activity | 1.8 µM | [5] |

| VH45 (bisubstrate inhibitor) | Human NNMT | Enzymatic Activity | 29.2 ± 4.0 µM | [5] |

| MS2734 (bisubstrate inhibitor) | Human NNMT | Enzymatic Activity | 14.0 ± 1.5 µM | [5] |

Table 2: Effects of 1-Methylnicotinamide (MNA) on SIRT1 and Related Cellular Processes

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| High-fat diet-fed mice | 1% MNA in diet | Cochlear SIRT1 protein expression | Significantly increased vs. HFD control | [7] |

| High-fat diet-fed mice | 1% MNA in diet | Cochlear SIRT3 protein expression | Significantly increased vs. HFD control | [7] |

| High-fat diet-fed mice | 1% MNA in diet | Cochlear Sirt1 mRNA expression | No significant difference vs. HFD control | [7] |

| High-fat diet-fed mice | 1% MNA in diet | Liver FoxO1 acetylation | Significantly lower vs. HFD control | [8] |

| Human fibroblasts | 5 mM Nicotinamide (precursor to MNA) for 24h | NAD+ levels and NAD+/NADH ratio | Nearly twofold increase | [4] |

| Human fibroblasts | 5 mM Nicotinamide (precursor to MNA) for 24h | SIRT1 activity | Increased | [4] |

| Hepatocytes | 5 mM Nicotinamide (precursor to MNA) for 8h | NAD+ levels and NAD+/NADH ratio | 40% increase | [4] |

| Hepatocytes | 5 mM Nicotinamide (precursor to MNA) | SIRT1 expression and activity | Dose-dependent increase | [4] |

Effects on Sirtuin Family Members

While the majority of research has focused on SIRT1, some studies have indicated that MNA may also influence other sirtuins.

-

SIRT1: As detailed above, MNA increases SIRT1 protein levels and indirectly enhances its activity.

-

SIRT2: The effect of MNA on SIRT2 has not been extensively studied. Given SIRT2's cytoplasmic localization and roles in processes like cell cycle control, further investigation is warranted.[9]

-

SIRT3: MNA supplementation has been shown to increase SIRT3 protein expression in the cochlea of mice on a high-fat diet.[7] SIRT3 is a key mitochondrial sirtuin involved in regulating metabolic homeostasis and oxidative stress.[10]

-

SIRT4, SIRT5, SIRT6, and SIRT7: There is currently limited to no direct evidence on the effect of MNA on these sirtuins. Further research is needed to determine if MNA has a broader impact on the entire sirtuin family.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a common method to measure sirtuin deacetylase activity.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a solution of the fluorogenic acetylated peptide substrate (e.g., a p53-based peptide) and NAD+ in the Assay Buffer.

-

Prepare a Developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore.

-

Prepare a stop solution (e.g., containing a sirtuin inhibitor like nicotinamide).

-

-

Assay Procedure:

-

Add the sample containing the sirtuin enzyme (e.g., cell lysate, purified protein) to a 96-well microplate.

-

Initiate the reaction by adding the substrate and NAD+ solution.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the deacetylation reaction by adding the stop solution.

-

Add the Developer solution and incubate at 37°C for 10-15 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

-

-

Data Analysis:

-

Generate a standard curve using a deacetylated substrate standard.

-

Calculate the sirtuin activity in the samples based on the standard curve.

-

The following diagram outlines the workflow for a fluorometric sirtuin activity assay.

Caption: Workflow for a fluorometric sirtuin activity assay.

Western Blot for SIRT1 Protein Expression

This protocol describes the detection of SIRT1 protein levels in cell or tissue lysates.

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SIRT1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize SIRT1 band intensity to a loading control (e.g., GAPDH, β-actin).

-

Real-Time Quantitative PCR (RT-qPCR) for SIRT1 mRNA Expression

This protocol is for quantifying the relative expression of SIRT1 mRNA.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

-

-

qPCR:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for SIRT1, and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SIRT1 and the housekeeping gene.

-

Calculate the relative expression of SIRT1 mRNA using the ΔΔCt method.

-

Immunoprecipitation of Acetylated FOXO1

This protocol is for assessing the deacetylation of a known SIRT1 substrate, FOXO1, in response to MNA treatment.

-

Cell Lysis and Immunoprecipitation:

-

Lyse MNA-treated and control cells in a non-denaturing lysis buffer containing deacetylase inhibitors (e.g., nicotinamide, trichostatin A).

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FOXO1 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform Western blotting as described in section 5.2, using an anti-acetylated-lysine antibody to detect the acetylation status of FOXO1.

-

Re-probe the membrane with an anti-FOXO1 antibody to confirm equal immunoprecipitation.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the signaling cascade from MNA to the deacetylation of downstream SIRT1 targets.

Caption: MNA's downstream signaling effects via SIRT1 activation.

Conclusion and Future Directions

1-Methylnicotinamide methosulphate is a promising endogenous molecule for the modulation of sirtuin activity. Its dual mechanism of action, involving both the enhancement of the NAD+ pool and the direct stabilization of SIRT1 protein, provides a robust means of augmenting sirtuin-mediated cellular functions. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of MNA.

Future research should focus on:

-

Elucidating the dose-dependent effects of MNA on the enzymatic activity of all seven mammalian sirtuins.

-

Investigating the precise molecular interactions between MNA and the SIRT1 protein.

-

Conducting comprehensive in vivo studies to translate the cellular effects of MNA into physiological outcomes in animal models of disease.

-

Exploring the potential synergistic effects of MNA with other sirtuin-activating compounds.

A deeper understanding of the intricate relationship between MNA and the sirtuin family will be instrumental in the development of novel therapeutic strategies for a wide range of age-related and metabolic disorders.

References

- 1. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 1-Methylnicotinamide Methosulphate: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanistic Insights, and Methodological Considerations for Drug Development Professionals, Researchers, and Scientists.

Introduction

1-Methylnicotinamide (MNA), the primary metabolite of nicotinamide (a form of vitamin B3), has emerged as a molecule of significant interest in the field of neuropharmacology. Traditionally viewed as an inactive byproduct of nicotinamide metabolism, recent evidence suggests that MNA possesses a range of biological activities, including anti-inflammatory, anti-thrombotic, and, notably, neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of 1-Methylnicotinamide Methosulphate, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of MNA in neurodegenerative diseases and acute neuronal injury.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of 1-Methylnicotinamide has been evaluated in various in vitro and in vivo models of neuronal damage. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Neuroprotective Effects of 1-Methylnicotinamide (MNA) in an Excitotoxicity Model

| Experimental Model | Neurotoxic Insult | MNA Concentration | Outcome Measure | Result | Reference |

| Primary cultures of rat cerebellar granule cells | 0.5 mM NMDA for 30 min | 25 mM | Neuronal Viability (% of live cells) | Significant reduction in NMDA-induced neurotoxicity | [1][2] |

| Primary cultures of rat cerebellar granule cells | 0.5 mM Glutamate for 30 min | 25 mM | Neuronal Viability (% of live cells) | No significant protection | [1][2] |

| Primary cultures of rat cerebellar granule cells | 0.5 mM NMDA | 25 mM | 45Ca2+ Accumulation (DPM) | Significant inhibition of NMDA-induced calcium influx | [2] |

| Primary cultures of rat cerebellar granule cells | 0.5 mM Glutamate | 25 mM | 45Ca2+ Accumulation (DPM) | Significant reduction in glutamate-induced calcium influx | [2] |

| Primary cultures of rat cerebellar granule cells | Glutamate | 20 mM and 25 mM | Oxidative Stress (hydroperoxide-sensitive probe) | Significant reduction of oxidative stress | [2] |

| SH-SY5Y neuroblastoma cells | Rotenone | Not specified | Cell Viability | Significant reduction in rotenone-induced toxicity | [3][4] |

| SH-SY5Y neuroblastoma cells | KCN, 2,4-dinitrophenol, 6-hydroxydopamine | Not specified | Cell Viability | No significant effect | [3][4] |

Table 2: In Vivo Neuroprotective Effects of 1-Methylnicotinamide (MNA) in an Alzheimer's Disease Model

| Animal Model | Neurotoxic Insult | MNA Dosage | Duration of Treatment | Outcome Measure | Result | Reference |

| Mice | Bilateral intrahippocampal injection of Aβ1-42 | 100 or 200 mg/kg (intragastric) | 3 weeks | Cognitive Performance (Morris Water Maze, Y-maze, Novel Object Recognition) | Significant reversal of Aβ1-42-induced cognitive impairments | [5] |

| Mice | Bilateral intrahippocampal injection of Aβ1-42 | 100 or 200 mg/kg (intragastric) | 3 weeks | Neuroinflammation (microglia activation, IL-6, TNF-α expression) | Suppressed neuroinflammation | [5] |

| Mice | Bilateral intrahippocampal injection of Aβ1-42 | 100 or 200 mg/kg (intragastric) | 3 weeks | Apoptosis (TUNEL-positive cells, Bcl-2/Bax ratio, caspase-3 activation) | Attenuated neuronal apoptosis | [5] |

| Mice | Bilateral intrahippocampal injection of Aβ1-42 | 100 or 200 mg/kg (intragastric) | 3 weeks | NF-κB p65 nuclear translocation | Decreased nuclear translocation | [5] |

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of 1-Methylnicotinamide are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.

Attenuation of Excitotoxicity and Calcium Overload

In models of excitotoxicity, MNA has been shown to reduce neuronal death induced by NMDA receptor overactivation. A key mechanism is the partial stabilization of calcium homeostasis, as evidenced by the inhibition of NMDA- and glutamate-induced 45Ca2+ influx into neurons.[2] However, it is important to note that MNA does not appear to directly inhibit NMDA receptors.[2]

Reduction of Oxidative Stress

MNA demonstrates significant anti-radical activity. In cultured neurons exposed to glutamate, MNA at concentrations of 20 and 25 mM effectively reduces oxidative stress.[2] This antioxidant property is a crucial aspect of its neuroprotective profile, as oxidative damage is a common downstream effector of various neurotoxic insults.

Anti-Inflammatory and Anti-Apoptotic Effects

In an in vivo model of Alzheimer's disease, MNA has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] This anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response in the brain.[5]

Furthermore, MNA exhibits anti-apoptotic properties by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and by reducing the activation of caspase-3.[5]

Modulation of SIRT1 and NAD+ Metabolism

As a metabolite of nicotinamide, MNA is intrinsically linked to the cellular NAD+ pool. NAD+ is a critical co-substrate for sirtuins, a class of deacetylases that play a vital role in cellular stress resistance, DNA repair, and metabolism. SIRT1, in particular, is a key regulator of neuronal survival and has been shown to be neuroprotective in various models of neurodegeneration.[6][7][8][9] The enzyme that produces MNA, nicotinamide N-methyltransferase (NNMT), influences NAD+ metabolism. While the direct effects of MNA on SIRT1 activity are still under investigation, its role within the broader context of nicotinamide and NAD+ metabolism suggests a potential for indirect modulation of sirtuin-mediated neuroprotective pathways.

Signaling Pathway Diagrams